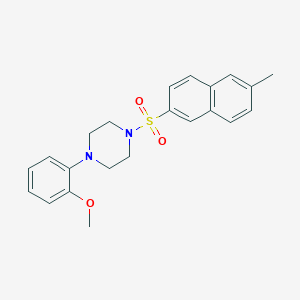![molecular formula C20H25BrN2O4S B346612 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine CAS No. 694468-73-0](/img/structure/B346612.png)
1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine, commonly known as BODIPY, is a fluorescent dye that is widely used in scientific research. It is a complex molecule that has a unique structure and properties, making it useful in various fields of research.
作用機序
The mechanism of action of BODIPY is based on its unique structure and properties. BODIPY is a fluorophore, which means that it absorbs light at a specific wavelength and emits light at a different wavelength. The absorption and emission spectra of BODIPY can be tuned by modifying its structure, making it useful in various applications. BODIPY's fluorescence is also sensitive to its environment, such as pH and polarity, making it useful in sensing applications.
Biochemical and Physiological Effects:
BODIPY is generally considered to be safe and non-toxic to cells and organisms. It has been used in various in vitro and in vivo studies without any adverse effects. BODIPY is also biocompatible, meaning that it can be used in biological systems without causing any harm. However, it is important to note that the concentration of BODIPY used in experiments should be carefully controlled, as high concentrations can interfere with biological processes.
実験室実験の利点と制限
BODIPY has several advantages for lab experiments. It is highly photostable, meaning that it can be used for long-term imaging studies without losing its fluorescence. It is also highly sensitive, making it useful for detecting low concentrations of biological molecules. However, BODIPY has some limitations, such as limited tissue penetration and sensitivity to environmental factors, such as pH and temperature.
将来の方向性
There are several future directions for BODIPY research. One area of interest is the development of new BODIPY derivatives with improved properties, such as increased photostability and sensitivity. Another area of research is the application of BODIPY in disease diagnosis and treatment, such as cancer imaging and drug delivery. BODIPY can also be used in combination with other imaging techniques, such as magnetic resonance imaging (MRI) and positron emission tomography (PET), to improve imaging sensitivity and specificity.
Conclusion:
In conclusion, BODIPY is a versatile fluorescent dye that has numerous applications in scientific research. Its unique structure and properties make it useful in various fields of research, such as cellular imaging, drug discovery, and disease diagnosis. While BODIPY has some limitations, its advantages make it a valuable tool for scientists and researchers. Further research is needed to explore the full potential of BODIPY in various applications.
合成法
The synthesis of BODIPY involves the reaction of a sulfonyl chloride with a piperazine derivative. The reaction is carried out under specific conditions, and the product is purified using various techniques, such as column chromatography and recrystallization. The yield of the synthesis process is usually high, and the purity of the product is excellent.
科学的研究の応用
BODIPY has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to detect and visualize biological molecules, such as proteins, nucleic acids, and lipids. It is also used in cellular imaging and drug discovery research. BODIPY is particularly useful in live-cell imaging studies, as it is highly photostable, and its fluorescence is resistant to photobleaching.
特性
IUPAC Name |
1-(4-bromo-2,5-dimethoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O4S/c1-14-6-5-7-15(2)20(14)22-8-10-23(11-9-22)28(24,25)19-13-17(26-3)16(21)12-18(19)27-4/h5-7,12-13H,8-11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMQMPFKPIFGKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

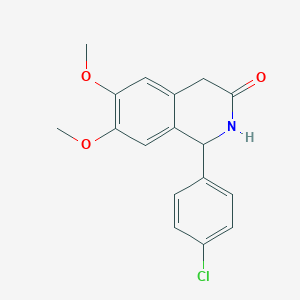


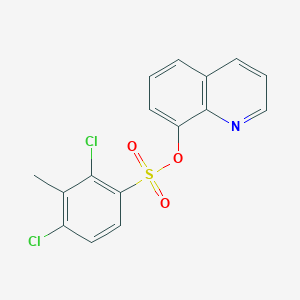
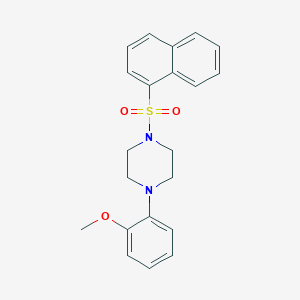
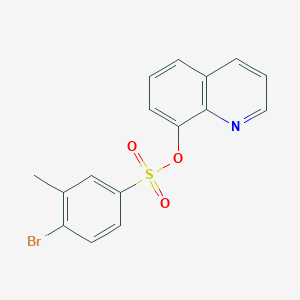
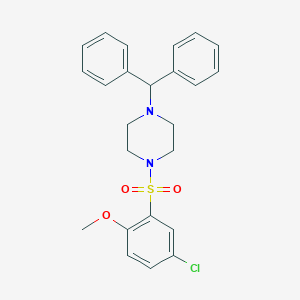
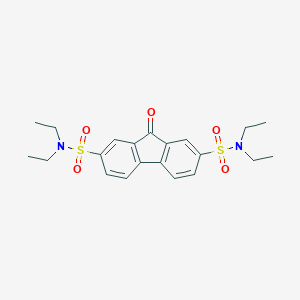
![1-(Diphenylmethyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B346589.png)
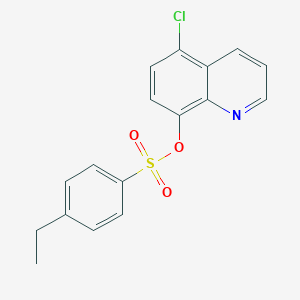
![2-{4-[(4-Iodo-2-methylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B346595.png)
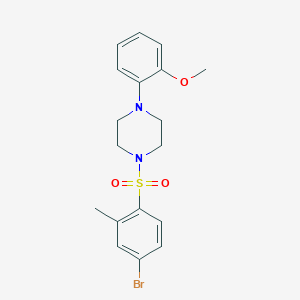
![2-{4-[(3,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B346599.png)
